molecular formula C11H9BrN2O2S B2878496 2-{[1-(4-bromophenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid CAS No. 851814-13-6

2-{[1-(4-bromophenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid

Cat. No.: B2878496
CAS No.: 851814-13-6
M. Wt: 313.17
InChI Key: PEEPFTNBRLCVMY-UHFFFAOYSA-N
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Description

2-{[1-(4-bromophenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid is an organic compound that features a bromophenyl group attached to an imidazole ring, which is further connected to a sulfanylacetic acid moiety

Chemical Reactions Analysis

Types of Reactions

2-{[1-(4-bromophenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents such as dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenyl-substituted imidazole derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-{[1-(4-bromophenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological molecules, influencing their activity. The bromophenyl group can enhance the compound’s binding affinity and specificity, while the sulfanylacetic acid moiety can modulate its solubility and reactivity .

Comparison with Similar Compounds

Similar Compounds

    2-(4-bromophenyl)-1H-imidazole: Lacks the sulfanylacetic acid moiety but shares the bromophenyl-imidazole core.

    2-(4-chlorophenyl)-1H-imidazole: Similar structure with a chlorine atom instead of bromine.

    2-(4-methylphenyl)-1H-imidazole: Contains a methyl group instead of bromine.

Uniqueness

2-{[1-(4-bromophenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid is unique due to the presence of the sulfanylacetic acid moiety, which can impart additional chemical reactivity and biological activity compared to its analogs. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

2-[1-(4-bromophenyl)imidazol-2-yl]sulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O2S/c12-8-1-3-9(4-2-8)14-6-5-13-11(14)17-7-10(15)16/h1-6H,7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEEPFTNBRLCVMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=CN=C2SCC(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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